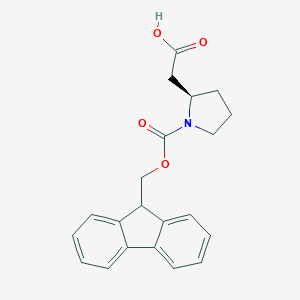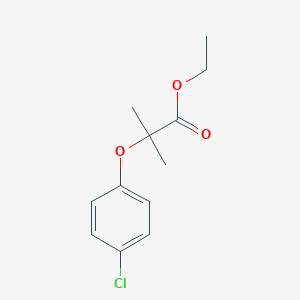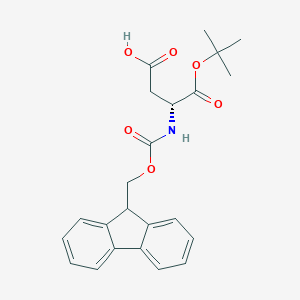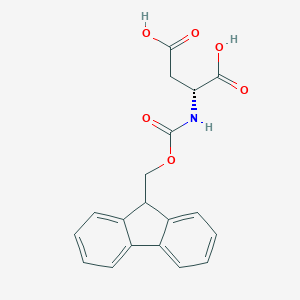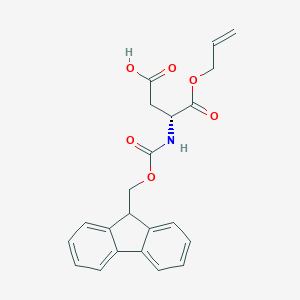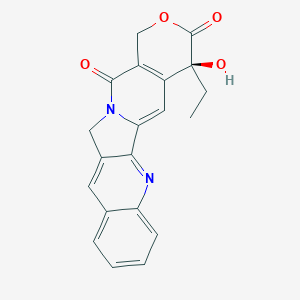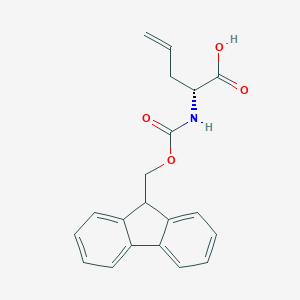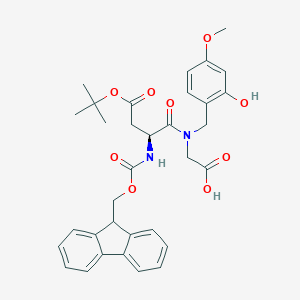
Fmoc-L-Asp(OtBu)-HmbGly-OH
Overview
Description
Fmoc-L-Asp(OtBu)-HmbGly-OH: is a compound used in solid-phase peptide synthesis. It is a derivative of aspartic acid and glycine, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Otbu) groups. This compound is particularly useful in peptide synthesis due to its ability to inhibit aspartimide formation, which can be a common side reaction during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-L-Asp(OtBu)-HmbGly-OH, also known as Fmoc-Asp(Otbu)-(Hmb)Gly-OH, is a Fmoc protected amino acid . It is primarily used in solid phase peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized .
Mode of Action
The compound acts by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . Aspartimide by-products can lead to undesired peptide sequences . Therefore, the use of this compound ensures the correct sequence of the peptide is maintained .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . By preventing the formation of aspartimide by-products, it ensures the integrity of the peptide sequence, which is crucial for the biological function of the synthesized peptide .
Result of Action
The primary result of the action of this compound is the successful synthesis of the desired peptide without the formation of aspartimide by-products . This leads to peptides that are correctly sequenced and functional .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of solid phase peptide synthesis . Factors such as temperature, pH, and the presence of other reagents in the reaction mixture can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asp(OtBu)-HmbGly-OH involves several steps:
Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group.
Otbu Protection: The carboxyl group of aspartic acid is protected with the tert-butyl group.
Coupling with Glycine: The protected aspartic acid is then coupled with glycine, which is protected by the 2-hydroxy-4-methoxybenzyl (Hmb) group.
Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that use standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Cleavage Reactions: The Hmb group can be removed during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction.
Formation of Aspartimide: Under strong basic conditions, the aspartic acid residue can form aspartimide, which can be prevented by the presence of the Hmb group.
Common Reagents and Conditions:
Piperidine in DMF: Used for Fmoc deprotection.
TFA in dichloromethane (DCM): Used for Hmb deprotection.
Major Products Formed:
Fmoc Removal: Results in the formation of the free amino group.
Hmb Removal: Results in the formation of the free glycine residue.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Asp(OtBu)-HmbGly-OH is widely used in the synthesis of peptides, particularly those containing glycine residues.
Biology:
Protein Engineering: Used in the synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Fmoc-Asp(Otbu)-OH: Similar in structure but lacks the glycine residue.
Fmoc-Asp(Otbu)-(Dmb)Gly-OH: Similar but uses 2,4-dimethoxybenzyl (Dmb) instead of Hmb.
Uniqueness:
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHXXOYIQLAEM-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373308 | |
| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502640-94-0 | |
| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


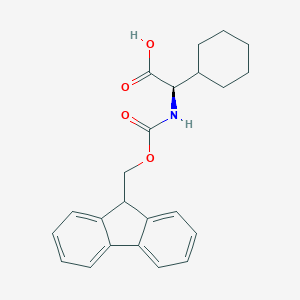
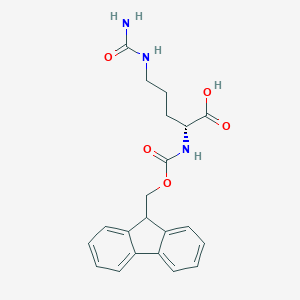
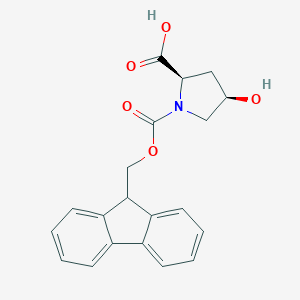
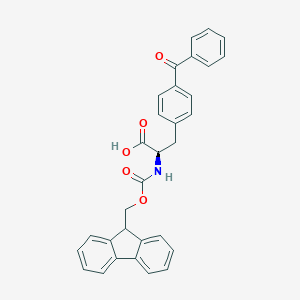
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)
